molecular formula C7H11N3 B1166423 POLY(ORN, LEU) HYDROBROMIDE CAS No. 119039-76-8

POLY(ORN, LEU) HYDROBROMIDE

Cat. No.: B1166423
CAS No.: 119039-76-8
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Description

Significance in Contemporary Synthetic Polypeptide and Biomaterials Research

Synthetic polypeptides are at the forefront of biomaterials research due to their biocompatibility and biodegradability. nih.gov These polymers are constructed from amino acid building blocks, the same components that make up natural proteins, which allows them to be well-tolerated and metabolized by the body. researchgate.net The ability to control the sequence and composition of these polymers enables the precise tuning of their physicochemical properties. nih.gov

Polypeptides and their derivatives have shown considerable promise as carriers for drug delivery, capable of encapsulating or conjugating with a variety of therapeutic molecules, including small molecule drugs and nucleic acids. rsc.org Their use in drug delivery systems can enhance the stability and targeting of drugs while enabling controlled release, which can improve therapeutic outcomes and reduce side effects. rsc.org The development of novel synthetic routes, such as the ring-opening polymerization of cyclic dipeptides, is making the production of polyamino acids more cost-effective and environmentally friendly, which is expected to broaden their application in fields like drug delivery. leeds.ac.uk

Overview of Unique Structural Attributes and Academic Relevance within the Polyamino Acid Class

The unique structural attributes of Poly(Orn, Leu) Hydrobromide arise from the combination of a positively charged, hydrophilic amino acid (ornithine) and a hydrophobic amino acid (leucine).

Ornithine : As an AB2 type amino acid, ornithine possesses a primary amine in its side chain, which is protonated at physiological pH, rendering the polymer polycationic. This positive charge is crucial for electrostatic interactions with negatively charged biological molecules and surfaces.

Leucine (B10760876) : This hydrophobic amino acid is known to form stable α-helical secondary structures within polypeptides. researchgate.net The inclusion of leucine into the polymer backbone can influence its self-assembly behavior, leading to the formation of micelles or other nanostructures in aqueous environments.

The interplay between the hydrophilic, charged ornithine residues and the hydrophobic leucine residues is expected to give this compound unique self-assembly properties and interaction profiles with biological membranes, making it a subject of academic interest for applications in gene delivery and other areas of biomaterials science. The study of such copolymers contributes to a deeper understanding of how to design synthetic materials that can mimic the complex structures and functions of natural proteins. researchgate.net

Properties

CAS No.

119039-76-8

Molecular Formula

C7H11N3

Origin of Product

United States

Synthesis Methodologies and Polymerization Kinetics of Poly Orn, Leu Hydrobromide

Controlled Synthesis via N-Carboxyanhydride (NCA) Ring-Opening Polymerization (ROP)

The controlled synthesis of Poly(Orn, Leu) Hydrobromide relies heavily on the N-Carboxyanhydride (NCA) ring-opening polymerization (ROP) method. This technique offers a robust pathway to produce polypeptides with predictable molecular weights and narrow polydispersity. mdpi.com The success of this method hinges on several critical factors, including the purity of the monomers, the choice of initiator, and the precise control of reaction conditions.

Monomer Preparation and Purification Strategies for Ornithine and Leucine (B10760876) NCAs

The synthesis of the N-carboxyanhydrides (NCAs) of ornithine and leucine is the foundational step in producing this compound. A common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the reaction of the amino acid with phosgene (B1210022) or its safer equivalents like diphosgene or triphosgene. dcu.ienih.gov This process converts the amino and carboxylic acid functional groups of the amino acid into a cyclic anhydride. For ornithine, the side-chain amine group must be protected prior to this reaction to prevent unwanted side reactions. A common protecting group is the benzyloxycarbonyl (Cbz or Z) group. mdpi.com

Following the synthesis, purification of the Ornithine-NCA and Leucine-NCA monomers is paramount to achieving a controlled polymerization. Impurities such as unreacted amino acids, hydrochloric acid, or water can act as unwanted initiators or chain-transfer agents, leading to poor control over the molecular weight and a broad molecular weight distribution of the final polymer. illinois.edu Traditional purification often involves recrystallization from appropriate solvents. researchgate.net More advanced techniques like flash column chromatography have also been shown to be effective in removing a wide range of impurities from NCAs, including those that are difficult to recrystallize. mdpi.com The purity of the NCAs is often assessed by their melting point. researchgate.net

Initiator Systems and Their Influence on Polymerization Control and Molecular Weight Distribution

The choice of initiator plays a pivotal role in controlling the ring-opening polymerization of NCAs and, consequently, the molecular weight and polydispersity of the resulting this compound. Various initiator systems have been explored, each with distinct mechanisms and outcomes.

Primary amines are common initiators that function via the "normal amine mechanism" (NAM). dcu.ienih.gov In this mechanism, the primary amine attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid, which then decarboxylates to generate a new primary amine at the chain end. dcu.ienih.gov This new amine can then attack another NCA monomer, propagating the polymer chain. While effective, primary amine initiators can sometimes lead to slower polymerizations and potential side reactions. springernature.com

To achieve faster and more controlled polymerizations, other initiator systems have been developed. Transition metal complexes, for instance, can initiate the ROP of NCAs through a different mechanism, allowing for the synthesis of polypeptides with predictable molecular weights and narrow polydispersities. mdpi.comillinois.edu More recently, initiators like lithium bis(trimethylsilyl)amide (LiHMDS) have been shown to induce extremely rapid NCA polymerization, completing in minutes to hours, and can even be performed in an open vessel, a significant advantage over moisture-sensitive traditional methods. springernature.com The use of amino acid salts as bifunctional initiators has also been explored, where the carboxylate group initiates the polymerization. chemrxiv.org The choice of initiator directly impacts the "living" character of the polymerization, where a living polymerization proceeds in the absence of chain transfer and termination reactions, allowing for the synthesis of well-defined block copolymers. wikipedia.org

Initiator TypeTypical MechanismKey Characteristics
Primary Amines Normal Amine Mechanism (NAM) dcu.ienih.govCommon, can lead to slower reactions and side reactions. springernature.com
Transition Metal Complexes Alternative controlled mechanism mdpi.comillinois.eduAllows for predictable molecular weights and narrow polydispersities. mdpi.comillinois.edu
Lithium bis(trimethylsilyl)amide (LiHMDS) Rapid polymerization springernature.comExtremely fast, can be performed in open vessels. springernature.com
Amino Acid Salts Bifunctional initiation chemrxiv.orgCarboxylate group initiates the polymerization. chemrxiv.org

Optimization of Reaction Conditions for Defined Molecular Weight and Polydispersity Control

Beyond the initiator, the reaction conditions, including solvent, temperature, and monomer-to-initiator ratio, are critical for controlling the molecular weight and polydispersity of this compound. The solvent can influence the polymerization kinetics and the solubility of the growing polymer chains. tandfonline.comacs.org For instance, some copolymerizations remain in solution in solvents like dioxane, while they may precipitate in others like a benzene (B151609)/methylene (B1212753) chloride mixture. tandfonline.com

The monomer-to-initiator ratio ([M]/[I]) is a key parameter for controlling the degree of polymerization and thus the molecular weight of the resulting polymer. youtube.com In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the [M]/[I] ratio and the monomer conversion.

Temperature also plays a significant role. Lowering the reaction temperature can sometimes enhance the "living" character of the polymerization by suppressing side reactions. nih.gov Polymerization is often carried out for a specific duration, for example, 12 to 30 hours, at temperatures ranging from 20°C to 40°C to ensure a reasonable reaction rate without significant solvent evaporation. google.com After polymerization, the protecting groups on the ornithine residues are removed, typically using a strong acid like hydrobromic acid in acetic acid, which also results in the formation of the hydrobromide salt of the polyamine. google.com

ParameterInfluence on PolymerizationExample Condition
Solvent Affects solubility and kinetics. tandfonline.comacs.orgDioxane or a mixture of benzene and methylene chloride. tandfonline.com
Temperature Impacts reaction rate and side reactions. nih.govgoogle.com20°C to 40°C. google.com
Reaction Time Determines monomer conversion.12 to 30 hours. google.com
Monomer-to-Initiator Ratio ([M]/[I]) Controls the degree of polymerization. youtube.comVaried to achieve the target molecular weight.

Investigations into Copolymerization Mechanisms and Kinetics

Understanding the copolymerization mechanism and kinetics is crucial for predicting and controlling the final structure and properties of this compound. This involves studying how the two different monomers, ornithine NCA and leucine NCA, incorporate into the growing polymer chain.

Reactivity Ratios and Sequence Distribution Analysis in Poly(Orn, Leu)

In a copolymerization, the reactivity ratios (r1 and r2) describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. core.ac.uk For the copolymerization of an ornithine NCA (M1) and a leucine NCA (M2), the reactivity ratios are defined as the ratio of the homopropagation rate constant to the cross-propagation rate constant.

The determination of these reactivity ratios is essential for understanding the sequence distribution of the monomer units along the polymer chain, which can range from random to block-like. core.ac.uk These ratios can be determined experimentally by carrying out copolymerizations at different initial monomer feed ratios and then analyzing the composition of the resulting copolymer at low conversions. core.ac.uk Various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and amino acid analysis, can be used to determine the copolymer composition. tandfonline.comcore.ac.uk For example, in a study of the copolymerization of γ-benzyl-L-glutamate NCA and leucine NCA, the reactivity ratios were found to be r1(γ-BLG) = 2.65 and r2(Leu) = 0.38, suggesting a more block-like structure. core.ac.uk A study on the copolymerization of γ-methylglutamate NCA and leucine NCA also indicated a slightly higher reactivity for the glutamate (B1630785) derivative. acs.orgnih.gov

Monomer 1Monomer 2r1r2Reference
γ-Benzyl-L-glutamate NCALeucine NCA2.650.38 core.ac.uk
γ-Methylglutamate NCALeucine NCASlightly higher than Leucine NCA- acs.orgnih.gov

Mechanistic Studies of Chain Growth and Termination in Poly(Orn, Leu) Copolymerization

The chain growth in the copolymerization of ornithine and leucine NCAs proceeds through the stepwise addition of monomers to the active center of the growing polymer chain. wikipedia.org The mechanism of this addition is primarily the "normal amine mechanism" when initiated by primary amines. illinois.edu However, under certain conditions, particularly with more basic initiators, an "activated monomer mechanism" can also occur. illinois.edu In this mechanism, the initiator deprotonates the NCA monomer, which then acts as the nucleophile. illinois.edu

Chain termination is a process that deactivates the growing polymer chain, effectively stopping its growth. wikipedia.org In an ideal living polymerization, termination reactions are absent. wikipedia.org However, in practice, termination can occur through various pathways. For instance, impurities in the reaction mixture can react with the active chain end. illinois.edu In radical polymerizations, termination often occurs through the combination of two growing chains or through disproportionation, where a hydrogen atom is transferred from one chain to another. libretexts.orgtaylorandfrancis.com While NCA polymerization is not a radical process, analogous termination pathways can exist, particularly those involving reactions with impurities or side reactions of the active chain ends. The absence or minimization of termination reactions is a key goal in achieving a controlled polymerization with a narrow molecular weight distribution. wikipedia.org

Advanced Approaches to Architectural Control: Block and Graft Copolymers

The functional properties and applications of polypeptide-based materials are significantly influenced by their macromolecular architecture. For this compound, moving beyond simple random or alternating copolymers to more complex structures like block and graft copolymers opens up possibilities for creating materials with precisely controlled domains and functionalities. These advanced architectures are primarily achieved through controlled polymerization techniques, with ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) being the most prominent method. mdpi.comsigmaaldrich.comnih.gov This approach allows for the synthesis of well-defined polypeptides with control over molecular weight and low polydispersity, which is crucial for creating complex copolymer structures. sigmaaldrich.comnih.gov

Block Copolymers

Block copolymers of ornithine and leucine consist of distinct, covalently linked blocks of poly(ornithine) and poly(leucine). The synthesis of such structures is most effectively accomplished via living/controlled ROP of the respective NCAs. sigmaaldrich.com This can be achieved through two main strategies:

Sequential Monomer Addition: This is the most common method for synthesizing polypeptide block copolymers. sigmaaldrich.com The process begins with the initiation of the ROP of the first monomer's NCA (e.g., a protected ornithine-NCA). Because the polymerization is "living," the polymer chains retain their active ends after the first monomer is completely consumed. At this point, the second monomer's NCA (e.g., leucine-NCA) is introduced to the reaction, and polymerization resumes, extending the existing chains with the second block. This process can be repeated to create multiblock copolymers. The use of high-vacuum techniques is often necessary to ensure the purity of monomers and solvents, which is critical for maintaining the living nature of the polymerization. sigmaaldrich.com

Macroinitiator-Initiated Polymerization: In this approach, a pre-existing polymer with a primary amine end-group, known as a macroinitiator, is used to start the ROP of the NCAs. A widely used macroinitiator is amino-terminated poly(ethylene glycol) (PEG-NH2). sigmaaldrich.comresearchgate.net This method leads to the formation of amphiphilic diblock copolymers, such as PEG-b-poly(Orn, Leu), where the hydrophilic PEG block is combined with a polypeptide block. researchgate.netnih.gov By polymerizing the ornithine and leucine NCAs sequentially after initiation by the PEG macroinitiator, a PEG-b-poly(ornithine)-b-poly(leucine) triblock copolymer can be formed. These amphiphilic structures are of particular interest for their self-assembly properties in aqueous solutions. sigmaaldrich.commdpi.com

The synthesis of the polypeptide block itself requires the use of a protected form of ornithine, such as Nδ-benzyloxycarbonyl-L-ornithine, to prevent side reactions involving the side-chain amino group during polymerization. The protecting group is then removed in a post-polymerization step, often using a reagent like hydrobromic acid (HBr) in acetic acid, which also results in the formation of the hydrobromide salt of the ornithine residues. mdpi.compolypeptide.com

Table 1: Examples of Initiator Systems for the Synthesis of Polypeptide Block Copolymers via NCA ROP

Initiator/Macroinitiator Monomers (Example) Resulting Architecture Key Features

Graft Copolymers

Graft copolymers featuring Poly(Orn, Leu) consist of a main polymer backbone onto which one or more side chains of the polypeptide are attached. This architecture can be achieved through several strategies:

"Grafting to": This method involves attaching pre-synthesized polypeptide chains to a functional polymer backbone. For instance, a copolymer of ornithine and leucine with a reactive end-group can be coupled to a polymer backbone containing complementary functional groups. A relevant example is the conjugation of L-ornithine to a poly(lactic-co-glycolic acid) (PLGA) backbone using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). scispace.commdpi.com This approach grafts individual amino acids, but the principle can be extended to grafting short poly(Orn, Leu) oligopeptides.

"Grafting from": In this technique, initiator sites are created along a polymer backbone, and the NCA monomers are then polymerized directly from these sites, growing the polypeptide chains off the main chain. This often allows for a higher density of grafted chains compared to the "grafting to" method.

Polymerization of a Macromonomer: This involves synthesizing a poly(Orn, Leu) chain with a polymerizable group at one end (a macromonomer). This macromonomer can then be copolymerized with other conventional monomers to form a graft copolymer, where the polypeptide chains are incorporated as the grafts.

These grafting approaches allow for the combination of the properties of a biocompatible and biodegradable backbone, like PLGA, with the functional characteristics of the poly(Orn, Leu) side chains, such as charge and hydrophobicity. scispace.commdpi.com

Table 2: Research Findings on Grafting Polypeptides

Grafting Method Backbone Polymer Grafted Moiety Coupling Chemistry Key Finding Reference
Grafting to Poly(lactic-co-glycolic acid) (PLGA) L-Ornithine EDC Coupling Successful conjugation of the amino acid to the polyester (B1180765) backbone, increasing polarity. scispace.commdpi.com
Grafting to Polystyrene (PS) Poly(methyl methacrylate-random-cyclohexyl methacrylate) (PrC) Not specified Synthesis of linear and graft copolymer additives to modify properties of thermoplastic elastomers. tennessee.edu

Advanced architectural control through the synthesis of block and graft copolymers significantly expands the versatility of this compound. Block copolymers allow for the creation of self-assembling nanoscale structures, while graft copolymers enable the modification of surfaces and the combination of disparate polymer properties in a single material. sigmaaldrich.comtennessee.edu

Advanced Structural Elucidation and Conformational Analysis of Poly Orn, Leu Hydrobromide

Spectroscopic Characterization Techniques

Spectroscopy offers unparalleled insight into the chemical environment, secondary structure, and molecular composition of the copolypeptide.

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamic properties of polypeptides in solution. doi.org For Poly(Orn, Leu) Hydrobromide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) NMR experiments provides sequence-specific resonance assignments and conformational details.

The ¹H NMR spectrum allows for the identification of protons associated with the ornithine (Orn) and leucine (B10760876) (Leu) side chains, as well as the amide (NH) and alpha-carbon (CαH) protons of the polypeptide backbone. Specific chemical shifts can indicate the local electronic environment and, by extension, the secondary structure. For instance, CαH protons in α-helical regions typically resonate upfield compared to those in random coil or β-sheet structures.

Side-chain dynamics are probed by measuring the relaxation rates of ¹³C and ²H nuclei. nih.govutoronto.ca The generalized order parameter (S²), derived from ¹⁵N or ¹³C relaxation data (T1, T2, and heteronuclear NOE), quantifies the amplitude of internal motions of specific bond vectors. nih.gov An S² value approaching 1.0 suggests a highly restricted, rigid structure, whereas lower values indicate significant flexibility on the picosecond-to-nanosecond timescale. In this compound, the long, flexible side chain of ornithine is expected to exhibit higher mobility (lower S²) compared to the more constrained isobutyl group of leucine. nih.govutoronto.ca

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Ornithine and Leucine Residues in a Polypeptide Chain (in D₂O, ppm relative to TMS).
ProtonOrnithine (Orn)Leucine (Leu)
NH (Amide)8.0-8.58.0-8.5
CαH4.1-4.44.2-4.5
CβH₂1.8-2.01.6-1.8
CγH₂1.6-1.81.5-1.7 (CH)
CδH₂2.9-3.10.8-1.0 (CH₃)

Circular Dichroism (CD) spectroscopy is the primary method for rapidly assessing the secondary structure content of polypeptides in solution. nih.gov The differential absorption of left and right circularly polarized light by the chiral peptide bonds generates characteristic spectra for α-helices, β-sheets, and random coil conformations. icdst.org An α-helical structure, common for poly(L-leucine) containing peptides, is identified by two negative bands at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition). nih.gov The mean residue ellipticity at 222 nm is often used to quantify the helical content.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information on secondary structure through the analysis of amide bond vibrations. nih.govspringernature.com The Amide I band (1600-1700 cm⁻¹), arising primarily from C=O stretching, is particularly sensitive to conformation. nih.gov The Amide II band (1510-1580 cm⁻¹) results from a coupling of N-H in-plane bending and C-N stretching. For α-helical structures, the Amide I band is typically centered near 1650-1658 cm⁻¹, while β-sheets appear at lower wavenumbers (1620-1640 cm⁻¹). case.edu Raman spectroscopy offers advantages for aqueous solutions due to the low interference from water and can provide detailed assignments of secondary structure components. nih.govcase.edu

Table 2: Key Spectroscopic Signatures for Secondary Structure Analysis.
TechniqueSignatureα-Helixβ-SheetRandom Coil
Circular Dichroism (CD)Positive Peak (nm)~192~195~212
Negative Peaks (nm)~208, ~222~218~198
FTIR / RamanAmide I (cm⁻¹)1650-16581620-16401640-1648
Amide II (cm⁻¹)1540-15501520-15401535-1545

Advanced mass spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are essential for determining the molecular weight characteristics of the polymer population. These methods provide the number-average (Mn) and weight-average (Mw) molecular weights, from which the Polydispersity Index (PDI = Mw/Mn) is calculated. A low PDI value (typically < 1.2) indicates a narrow molecular weight distribution, reflecting a well-controlled polymerization process.

Furthermore, high-resolution MS allows for detailed end-group analysis. By precisely measuring the mass of the polymer chains, it is possible to identify the chemical structures of the initiator and terminator fragments at the ends of the chains. This information is crucial for confirming the polymerization mechanism and ensuring the structural integrity of the synthesized this compound.

Scattering Techniques for Supramolecular Architecture and Solution Behavior

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful methods for characterizing the size, shape, and morphology of macromolecules over length scales from approximately 1 to 100 nm. nih.govmdpi.com In a SAXS/SANS experiment, the scattering intensity I(q) is measured as a function of the scattering vector q, where q is related to the scattering angle.

Light scattering techniques are fundamental for studying the behavior of polymers in solution. nih.gov Dynamic light scattering (DLS), also known as photon correlation spectroscopy, measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the polymer chains. cyberleninka.ruresearchgate.net Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer can be calculated via the Stokes-Einstein equation. researchgate.net DLS is exceptionally sensitive to the presence of small amounts of larger species, making it an excellent tool for detecting the onset of aggregation. nih.gov

Static light scattering (SLS) measures the time-averaged intensity of scattered light as a function of angle and concentration. arxiv.org This information is used to determine the weight-average molecular weight (Mw) of the polymer, the radius of gyration (Rg), and the second virial coefficient (A₂). The A₂ value is a measure of polymer-solvent interactions; a positive value indicates a good solvent, while a negative value suggests a poor solvent and a tendency for the polymer to aggregate. The ratio Rg/Rh can also provide qualitative information about the polymer's conformation (e.g., ~1.78 for a rigid rod, ~1.5 for a random coil, and 0.775 for a uniform sphere).

Table 3: Representative Data from Scattering Analyses of a Copolypeptide.
TechniqueParameterTypical Value / FindingInterpretation
SAXSRadius of Gyration (Rg)5 - 15 nmOverall size of the polymer coil.
DLSHydrodynamic Radius (Rh)3 - 10 nmEffective size of the solvated polymer in solution.
SLSWeight-Average MW (Mw)10 - 50 kDaAverage molecular weight of the polymer population.
SLSSecond Virial Coefficient (A₂)> 0Indicates good polymer-solvent interactions, stable solution.
CombinedRg / Rh Ratio~1.6Suggests a semi-flexible or coiled conformation.

Electron and Atomic Force Microscopy for Nanoscale Morphology and Surface Topography

A comprehensive review of scientific literature reveals a significant scarcity of specific research focused on the nanoscale morphology and surface topography of this compound as characterized by electron microscopy (EM) and atomic force microscopy (AFM). While these techniques are powerful tools for elucidating the surface features and structural organization of polymers, their direct application to this specific copolymer is not well-documented in publicly available research.

Atomic force microscopy is a versatile technique used to generate three-dimensional topographical maps of a material's surface with nanoscale resolution. It operates by scanning a sharp probe over the sample, measuring the forces between the probe and the surface to construct an image of its topography. This method allows for the quantitative measurement of surface features, such as height, roughness, and periodicity. For instance, AFM has been successfully employed to visualize the molecular arrays on the surface of DL-leucine crystals, one of the constituent amino acids of the copolymer. Similarly, AFM has been used to study Poly-L-ornithine, revealing how it condenses DNA into nanoparticles with distinct morphologies. However, these findings pertain to the homopolymers and not the copolymer itself.

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers complementary information. SEM provides high-resolution images of the surface topography, while TEM can reveal the internal structure or morphology of thin samples. These microscopic techniques are frequently used in materials science to assess the morphology, composition, and physical properties of polymers. An early study on copolymers of L-ornithine and L-leucine utilized light microscopy to observe the aggregation of cells, but this did not provide the nanoscale resolution necessary to detail the polymer's own morphology.

Despite the utility of these advanced microscopy techniques in polymer science, specific data from EM or AFM studies detailing the nanoscale surface characteristics of this compound, such as fiber formation, porosity, or self-assembled structures, are not presently available in the reviewed literature. Consequently, a detailed discussion of its nanoscale morphology and the presentation of specific research findings or data tables are not possible at this time.

Theoretical and Computational Investigations of Poly Orn, Leu Hydrobromide

Molecular Dynamics Simulations for Conformational Landscapes and Polymer Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For Poly(Orn, Leu) hydrobromide, all-atom MD simulations can provide detailed insights into its conformational preferences and dynamic behavior in various environments, such as in aqueous solution.

Detailed research findings from MD simulations would focus on how the interplay between the constituent amino acids—the positively charged, flexible ornithine (Orn) and the neutral, hydrophobic leucine (B10760876) (Leu)—governs the polymer's structure. The simulations would track the polymer's folding and unfolding, revealing the stability of secondary structures like α-helices, β-sheets, or the prevalence of a random coil state. psu.edu Studies on similar ornithine-containing proteins have shown that ligand binding can induce significant conformational changes in the peptide backbone, a phenomenon that MD simulations are well-suited to explore. nih.govnih.gov The hydrophobic leucine residues would likely drive the collapse of the polymer chain in aqueous solution to minimize exposure to water, while the charged aminium groups on the ornithine side chains, along with their hydrobromide counter-ions, would influence solubility and mediate electrostatic interactions. acs.orgmdpi.com By analyzing trajectories from MD simulations, one can generate a conformational landscape, or free energy surface, which maps the most stable and frequently accessed polymer shapes.

Below is an example of typical parameters that would be used in an all-atom MD simulation study of a this compound chain in water.

Simulation ParameterTypical Value/SettingPurpose
Force FieldCHARMM36m, AMBERff19SBDefines the potential energy function for all atoms in the system.
Water ModelTIP3P, SPC/ERepresents the explicit solvent molecules.
System Size~50,000 - 100,000 atomsA single polymer chain in a periodic box of water, large enough to avoid self-interaction.
Temperature298 K (25 °C)Controlled via a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions.
Pressure1 barControlled via a barostat (e.g., Parrinello-Rahman) for an NPT ensemble.
Simulation Time500 ns - 2 µsLength of the simulation needed to adequately sample major conformational states.
Time Step2 fsThe integration time step for the equations of motion.

Quantum Chemical Calculations of Electronic Structure and Intermolecular Interaction Energies

While MD simulations rely on classical force fields, quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a much more detailed description of the electronic structure of a molecule. nih.gov These methods are used to accurately calculate properties like charge distributions, molecular orbital energies, and the strength of non-covalent interactions. nih.gov Due to their high computational cost, QC calculations are typically limited to smaller fragments of the polymer, such as Orn-Leu dimers or trimers.

For this compound, QC calculations would be essential for accurately parameterizing the force fields used in MD simulations. They can precisely determine the partial atomic charges on both the ornithine and leucine residues and quantify the interaction energies. redalyc.org A key application would be to study the hydrogen bonding network between polymer chains and with surrounding water molecules. Furthermore, QC methods can detail the cation-π interactions between the ornithine side-chain ammonium (B1175870) group and aromatic systems, or the coordination of the bromide counter-ion with the charged ornithine side chain. acs.org Hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) could also be employed, treating a reactive or critical part of the system (e.g., a specific bond) with QM while the rest of the polymer and solvent is treated with MM. researchgate.netresearchgate.net

The following table presents hypothetical intermolecular interaction energies for key pairs in the this compound system, as would be calculated by a high-level QC method.

Interacting PairInteraction TypeHypothetical Interaction Energy (kcal/mol)Significance
Ornithine (NH3+) --- Bromide (Br-)Ionic-85.0Strong electrostatic attraction defining the salt pair.
Ornithine (backbone C=O) --- Ornithine (backbone N-H)Hydrogen Bond-4.5Contributes to the stability of secondary structures like helices/sheets.
Leucine (side chain) --- Leucine (side chain)Van der Waals / Hydrophobic-2.0Drives the hydrophobic core formation in aqueous media.
Ornithine (NH3+) --- Water (O)Hydrogen Bond / Ion-Dipole-15.0Governs the solvation of charged groups and polymer solubility.

Coarse-Grained Modeling for Self-Assembly and Complex Formation

To investigate phenomena that occur on larger length and time scales, such as the self-assembly of many polymer chains into nanoparticles or other complex structures, all-atom MD becomes computationally prohibitive. Coarse-grained (CG) modeling addresses this by grouping several atoms into single interaction sites or "beads". frontiersin.orgacs.org This reduction in the degrees of freedom allows for the simulation of much larger systems for longer durations. nih.gov

A CG model for this compound could be developed using a framework like MARTINI, which has been successfully applied to simulate similar copolymers like poly(ornithine-co-citrulline). nih.govresearchgate.net In such a model, the distinct chemical nature of the ornithine and leucine residues would be preserved. The ornithine bead would be treated as charged and hydrophilic, while the leucine bead would be hydrophobic. The hydrobromide counter-ion would be included explicitly as a separate bead. Simulations using this CG model would reveal how the copolymer ratio (Orn:Leu), concentration, and solvent conditions influence the morphology of self-assembled structures, such as the formation of spherical micelles, worm-like micelles, or vesicles. ecust.edu.cn These simulations are crucial for understanding how to design these polymers for applications like drug delivery, where the aggregate structure is critical.

A potential coarse-graining scheme for the amino acid residues is outlined in the table below.

ResidueAtom GroupCoarse-Grained BeadBead Type (MARTINI classification)
OrnithineBackbone (N, Cα, C)BBP4 (Polar)
Side Chain (Cβ, Cγ)SC1C3 (Aliphatic)
Side Chain (Cδ, NζH3+)SC2Qd (Charged)
LeucineBackbone (N, Cα, C)BBP4 (Polar)
Side Chain (Cβ, Cγ, Cδ1, Cδ2)SC1C1 (Apolar)

Predictive Modeling of Polymerization Outcomes and Material Properties

Predictive modeling, particularly using machine learning (ML) algorithms, is an emerging approach in polymer science to accelerate the discovery of new materials with desired properties. rsc.org Instead of relying solely on computationally expensive simulations, ML models can be trained on existing experimental or simulation data to learn the complex relationships between polymer structure and its macroscopic properties.

The table below shows a hypothetical dataset that could be used to train an ML model to predict the critical micelle concentration (CMC) of this compound.

Feature 1: Ornithine Mole FractionFeature 2: Leucine Mole FractionFeature 3: Molecular Weight (kDa)Target Property: CMC (mg/mL)
0.50.5100.15
0.30.7100.08
0.70.3100.25
0.50.5200.11
0.30.7200.05

Macromolecular Self Assembly and Supramolecular Architectures of Poly Orn, Leu Hydrobromide

Fundamental Principles Governing Self-Assembly in Varied Media (e.g., Aqueous, Organic)

The self-assembly of amphiphilic block copolymers such as Poly(Orn, Leu) Hydrobromide is primarily governed by the segregation of its constituent blocks into distinct domains in response to the surrounding solvent. In aqueous media, the hydrophilic poly(L-ornithine) (PLO) block, which is positively charged, readily interacts with water molecules. alamanda-polymers.com Conversely, the hydrophobic poly(L-leucine) (PL) block avoids contact with water, driving the assembly process. This hydrophobic effect is the main driving force for the formation of a core-shell structure where the leucine (B10760876) blocks form a compact core shielded from the aqueous environment by a corona of the ornithine blocks.

Formation of Ordered Structures: Micelles, Vesicles, Gels, and Fibrils

The self-assembly of this compound can result in a variety of ordered supramolecular architectures, including micelles, vesicles, gels, and fibrils. nih.gov The specific morphology adopted is a consequence of the copolymer's molecular characteristics and the external conditions.

Amphiphilic block copolypeptides like PLO-b-PLF (poly(l-ornithine)-b-poly(l-phenylalanine)), a similar system, are known to self-assemble into nanosized polymeric micelles in aqueous solutions. nih.gov These micelles typically possess a core-shell structure, with the hydrophobic block forming the core and the hydrophilic block forming the corona. The formation of other structures like vesicles (hollow spheres with a bilayer membrane), hydrogels (3D polymer networks entrapping water), and fibrils (elongated, ordered aggregates) has also been observed in related polypeptide systems. uni-goettingen.de

Influence of Polymer Concentration, pH, Ionic Strength, and Temperature on Assembly

The self-assembly process is highly sensitive to environmental cues, which can be used to control the resulting supramolecular structures.

FactorInfluence on Self-Assembly
Polymer Concentration Below the critical micelle concentration (CMC), the copolymer exists as unimers. Above the CMC, self-assembly into micelles or other aggregates occurs. At higher concentrations, inter-micellar interactions can lead to the formation of gels.
pH The charge density of the poly(L-ornithine) block is pH-dependent. At low pH, the primary amine groups of ornithine are protonated, leading to strong electrostatic repulsion that can influence the size and morphology of the aggregates. At higher pH, deprotonation reduces repulsion, potentially favoring more compact structures or even precipitation.
Ionic Strength The addition of salt screens the electrostatic repulsions between the charged ornithine chains. This can lead to a decrease in the size of the hydrophilic corona and promote the formation of larger, more complex aggregates.
Temperature Temperature can affect hydrophobic interactions and the solubility of the polymer blocks. For some polypeptide systems, an increase in temperature can strengthen hydrophobic interactions, leading to changes in micelle size and shape.

Kinetics and Thermodynamics of Self-Assembly Processes

The kinetics of assembly describe the rate at which these structures form. This can range from very rapid, diffusion-controlled processes for simple micelle formation to much slower, multi-step processes for more complex structures like vesicles or fibrils, which may involve intermediate states and structural rearrangements.

Hierarchical Organization and Nanostructure Formation

A key feature of the self-assembly of copolymers like this compound is the potential for hierarchical organization. Primary self-assembly leads to the formation of basic structures like micelles or fibrils. These primary structures can then act as building blocks for the formation of larger, more complex, and ordered "superstructures." For instance, individual fibrils can align and bundle together to form larger fibers, or micelles can pack into ordered arrays. This hierarchical organization allows for the creation of sophisticated nanostructures with properties that can be tailored by controlling the initial self-assembly conditions.

Rheological Characterization of Self-Assembled Systems

Rheology, the study of the flow and deformation of matter, is a crucial tool for characterizing the mechanical properties of self-assembled systems, particularly gels. The viscosity of a this compound solution will change significantly upon the formation of micelles and will increase dramatically at the sol-gel transition. Oscillatory shear measurements can provide information on the viscoelastic properties of the gel, such as its storage modulus (G') and loss modulus (G''), which relate to its solid-like and liquid-like behavior, respectively. These rheological properties are critical for understanding the stability and potential applications of these self-assembled materials.

Biophysical Interactions with Model Biological Systems in Vitro Fundamental Studies

Molecular Interactions with Lipid Bilayers and Model Membranes

The interaction of POLY(ORN, LEU) HYDROBROMIDE with lipid bilayers is a critical aspect of its biophysical profile, primarily governed by the amphiphilic nature of the copolymer. The cationic ornithine residues initiate contact with negatively charged membrane surfaces, while the hydrophobic leucine (B10760876) residues facilitate insertion and perturbation of the lipid core.

The mechanism of action for amphiphilic copolymers like this compound is widely accepted to be the disruption or perturbation of the microbial membrane, which can lead to cell death. google.com This process involves a two-step interaction:

Electrostatic Attraction : The positively charged ornithine side chains on the polymer are electrostatically attracted to the negatively charged components often found on the outer leaflet of model membranes, such as those containing phosphatidylserine (B164497) or phosphatidylglycerol. nih.gov This initial binding is a prerequisite for subsequent interactions.

Hydrophobic Insertion : Following the initial electrostatic binding, the hydrophobic leucine domains partition into the lipid bilayer's acyl chain region. google.com This insertion disrupts the ordered packing of the lipid molecules, leading to membrane perturbation. The extent of this partitioning is governed by the substantial hydrophobic content of the copolymer. google.com

Studies on analogous peptides, such as those containing a polyleucine core flanked by cationic lysine (B10760008) residues, demonstrate that these interactions can alter the physical state of the membrane. nih.gov For instance, such peptides have been shown to disrupt the gel-phase organization of phosphatidylethanolamine (B1630911) (PE) bilayers to a greater extent than phosphatidylcholine (PC) or phosphatidylglycerol (PG) bilayers. nih.gov The interaction is influenced not only by the hydrophobic mismatch between the peptide and the lipid bilayer but also by electrostatic and hydrogen-bonding interactions between the cationic residues and the lipid polar headgroups. nih.gov This suggests that this compound would exhibit similar behavior, with the leucine residues driving membrane insertion and the ornithine residues anchoring the polymer to the membrane surface.

The formation of polymer-lipid complexes and the resulting membrane perturbation can be characterized using various biophysical techniques. High-sensitivity differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) are powerful tools for studying these interactions.

Research on the interaction of a model peptide, acetyl-Lys2-Leu24-Lys2-amide (L24), with PE bilayers provides insight into the expected effects of this compound. nih.gov These studies revealed significant changes in the thermotropic phase behavior of the lipid bilayers upon peptide interaction.

Table 1: Effects of Model Transmembrane Peptides on Phosphatidylethanolamine (PE) Bilayers

Peptide Effect on Phase Transition Temperature (Tm) Effect on Transition Enthalpy (ΔH) & Cooperativity Key Finding
L24 (Lysine-anchored) Reduces Tm in a hydrophobic mismatch-independent manner. nih.gov Causes a greater reduction compared to DAP-anchored peptide. nih.gov Lysine "snorkeling" (interaction of the side chain with the interfacial region) plays a significant role in peptide-PE interactions. nih.gov
L24DAP (DAP-anchored) Reduces Tm. nih.gov Less effective at reducing enthalpy and cooperativity than L24. nih.gov Highlights the specific role of the lysine side-chain structure in membrane disruption. nih.gov

| WL22W (Tryptophan-modified) | Slightly attenuates the effects on the phase transition compared to L24. nih.gov | Forms very stable α-helices in PE bilayers. nih.gov | Cation-π interactions between lysine and tryptophan may modulate peptide-lipid interactions. nih.gov |

Data synthesized from studies on analogous polyleucine-based peptides. nih.gov

These findings indicate that this compound likely broadens the gel-to-liquid crystalline phase transition of lipid bilayers and reduces the transition enthalpy, signifying a significant disruption of the lipid packing order. nih.gov

Interaction with Nucleic Acids: DNA and RNA Complexation

This compound, as a cationic polymer, has a strong propensity to interact with negatively charged nucleic acids like DNA and RNA. This interaction leads to the spontaneous self-assembly of polyelectrolyte complexes (PECs), commonly known as polyplexes. alamanda-polymers.comsigmaaldrich.com

The primary driving force for the complexation of this compound with nucleic acids is electrostatic attraction. The positively charged amino groups on the ornithine residues interact with the negatively charged phosphate (B84403) groups on the backbone of DNA and RNA. sigmaaldrich.comnih.gov This interaction neutralizes the charge of the nucleic acid, causing it to condense into a compact structure.

A study using oligonucleotide-poly-L-ornithine conjugates demonstrated this principle effectively. nih.gov It was found that as the number of cationic ornithine residues (and thus the net positive charge) on the peptide increased, the stability of the complex with its complementary DNA target also increased. nih.gov

Table 2: Effect of Net Charge on Oligonucleotide-Poly-L-Ornithine Conjugate Binding to DNA

Conjugate Net Charge of Peptide Melting Temperature (Tm) of Complex Observation
Unmodified Oligonucleotide 0 Baseline Reference for binding affinity.

Data based on findings from a study on 12-mer oligodeoxyribonucleotide-ornithine conjugates. nih.gov

While electrostatics are dominant, non-electrostatic interactions also contribute. The hydrophobic leucine residues within the this compound chain can engage in hydrophobic interactions, which may influence the morphology, stability, and biological activity of the resulting polyplexes. Furthermore, the complexation process is recognized as being largely entropy-driven, resulting from the release of counter-ions and water molecules from both the polymer and the nucleic acid upon binding. researchgate.netacs.orgacs.org

The formation and properties of polyplexes formed between this compound and nucleic acids are investigated using a range of biophysical methods. These complexes are self-assembling, nano-sized constructs. nih.gov

Key characterization techniques include:

Melting Temperature (Tm) Analysis : As shown in studies with ornithine-oligonucleotide conjugates, measuring the Tm of the nucleic acid duplex upon complexation provides a direct measure of binding affinity and stability. nih.gov

Turbidity Measurements and Optical Microscopy : These methods are used to observe the formation of insoluble interpolymer complexes and characterize their phase behavior, such as the transition from soluble complexes to coacervates. researchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) : ITC allows for the detailed thermodynamic characterization of the binding process, revealing the enthalpic and entropic contributions to complex formation. acs.orgresearchgate.net Studies on the complexation of poly(L-ornithine) with oppositely charged polypeptides show the process is endothermic and entropy-driven. researchgate.netresearchgate.net

These characterizations are essential for understanding how the copolymer structure relates to its ability to condense and interact with nucleic acids.

Fundamental Studies on Protein Corona Formation and Molecular Recognition

When any nanomaterial, including polymeric nanoparticles formed by this compound, is exposed to a biological fluid like serum, proteins and other biomolecules rapidly adsorb to its surface. nih.gov This adsorbed layer is known as the "protein corona" and it effectively becomes the new biological identity of the particle, mediating its subsequent interactions with cells. nih.govdovepress.com

The formation of the protein corona is a dynamic process influenced by the physicochemical properties of the nanoparticle surface. nih.gov The corona is typically described as having two layers:

Hard Corona : Comprises proteins with high affinity that bind strongly and directly to the nanoparticle surface, with a slow exchange rate. nih.gov

Soft Corona : Consists of proteins with lower affinity that bind more loosely and dynamically, often through protein-protein interactions with the hard corona. nih.gov

For this compound, the specific composition of the protein corona would be dictated by its unique surface chemistry. The cationic ornithine residues and the hydrophobic leucine residues would create distinct binding sites for different classes of plasma proteins.

Cationic Surface : The positive charge from ornithine would likely lead to the preferential binding of negatively charged proteins, such as albumin, which is the most abundant protein in blood plasma. mdpi.com

Hydrophobic Surface : The leucine residues provide hydrophobic patches that would attract proteins with exposed hydrophobic domains, such as apolipoproteins. nih.gov

Table 3: Factors Influencing Protein Corona Formation on Nanoparticles

Nanoparticle Property Influence on Protein Corona Example Proteins Often Involved
Surface Charge Determines electrostatic attraction or repulsion of charged proteins. dovepress.com Albumin, Fibrinogen, Complement proteins. nih.govmdpi.com
Hydrophobicity Drives adsorption of proteins with exposed hydrophobic regions. Apolipoproteins. nih.gov
Size & Curvature Affects the geometry of protein binding and the types of proteins that can be accommodated. Varies; smaller particles may bind proteins with higher curvature.

| Surface Coating | Can modulate the kinetics of corona formation and the final protein composition. dovepress.com | Immunoglobulins, Opsonins. nih.gov |

This table presents general principles of protein corona formation based on the provided literature. nih.govdovepress.commdpi.com

Dynamics of Protein Adsorption and Desorption on Polymer Surfaces

When a synthetic material is introduced into a biological fluid, proteins rapidly adsorb to its surface, forming a "protein corona." The composition of this corona is dictated by the surface chemistry of the material. For this compound, the interaction is twofold: the cationic ornithine moieties interact via electrostatic forces with negatively charged domains on proteins, while the leucine residues engage in hydrophobic interactions.

Research into general principles of amphiphilic surfaces suggests that this mixed-modality interaction is key. Studies on other amphiphilic polymers have shown that presenting both hydrophobic and hydrophilic groups can actually reduce non-specific protein adsorption compared to surfaces that are purely hydrophobic or hydrophilic. nih.gov This is because the nanoscale juxtaposition of incompatible functionalities frustrates the ability of many proteins to adopt a stable, adsorbed conformation. nih.gov In the context of this compound, this suggests a selective adsorption process, where only proteins that can simultaneously engage with both charged and greasy domains will bind strongly. This contrasts with a purely cationic polymer like poly-L-ornithine, which would primarily attract a broad range of negatively charged proteins.

Table 1: Conceptual Comparison of Protein Adsorption Mechanisms

PolymerPrimary Interaction Force(s)Expected Nature of Protein Adsorption
Poly-L-ornithine HydrobromideElectrostaticHigh adsorption of negatively charged proteins.
Poly-L-leucineHydrophobicHigh adsorption of proteins with accessible hydrophobic patches.
This compound Electrostatic & HydrophobicSelective adsorption, potentially lower non-specific binding. nih.gov

Impact on Biophysical Identity and Molecular Recognition

The selectively adsorbed protein layer forms the polymer's biophysical identity, which is what a cell "sees" and interacts with. The unique protein corona formed on this compound is thought to be responsible for its distinct biological activity. Early but significant research demonstrated that copolymers of ornithine and leucine are taken up selectively by different cell types and can specifically cause the aggregation of transformed (cancerous) cells while having less of an effect on their normal counterparts. pnas.orgnih.gov

This specific molecular recognition suggests that the polymer, or its associated protein corona, interacts with surface receptors or membrane components that are differentially expressed or organized on transformed cells. nih.gov This selective interaction underscores how the amphiphilic nature of the copolymer creates a unique biophysical identity that can be distinguished by different cell phenotypes.

Investigations into Cellular Internalization Mechanisms in Cell Culture Models

The process by which this compound enters a cell is a multi-step event governed by its constituent amino acids. The cationic ornithine initiates contact with the negatively charged proteoglycans on the cell surface, while the hydrophobic leucine facilitates interaction with the lipid bilayer of the cell membrane. This dual-action mechanism is a hallmark of many amphiphilic cell-penetrating peptides and polymers designed for drug delivery. nih.govnih.gov

Historical studies have described the action of poly-ornithine-leucine as being similar to direct lytic factors found in some snake venoms, capable of rendering erythrocyte phospholipids (B1166683) susceptible to enzymatic hydrolysis. researchgate.net This points to a strong, potentially disruptive interaction with the cell membrane, which is a key feature of its internalization process. researchgate.net Seminal work in the field showed that this interaction leads to the selective uptake of the copolymer by certain cells, particularly transformed cells. pnas.orgnih.gov

Table 2: Proposed Roles of Monomer Units in Cellular Interaction

ComponentPropertyProposed Role in Cellular Interaction
Ornithine CationicInitial electrostatic binding to the negatively charged cell surface. nih.gov
Leucine HydrophobicInteraction with and/or insertion into the lipid bilayer, facilitating membrane perturbation and uptake. nih.govresearchgate.net

Endocytic Pathway Investigations (e.g., Clathrin-, Caveolae-Mediated, Macropinocytosis)

While specific endocytic pathway studies for this compound are not detailed in recent literature, its mechanism can be inferred from its amphiphilic cationic structure. The initial electrostatic binding is typically followed by internalization through an energy-dependent endocytic process. For many cationic polymers, this involves pathways such as clathrin-mediated endocytosis or macropinocytosis.

The potent membrane-perturbing nature of the copolymer suggests that its entry may not be limited to a single pathway. researchgate.net The balance between positive charge and hydrophobicity is known to be a critical factor in determining the mechanism of entry for cell-penetrating peptides. nih.gov The presence of leucine residues may enhance membrane fluidity or promote fusion events, potentially favoring large-scale engulfment processes like macropinocytosis or even enabling direct translocation across the plasma membrane under certain conditions.

Subcellular Trafficking and Localization Studies

Following uptake via endocytosis, a polymer is typically sequestered within membrane-bound vesicles, starting with early endosomes. For the polymer to exert any effect on cytosolic or nuclear targets, it must escape this endolysosomal pathway. The chemical nature of this compound is well-suited for this critical step.

The cationic ornithine residues can contribute to the "proton sponge effect." As the endosome acidifies, the primary amine groups on ornithine become protonated, leading to an influx of chloride ions and water, which causes the vesicle to swell and eventually rupture. This process is significantly aided by the leucine residues. The hydrophobic nature of leucine can destabilize the endosomal lipid bilayer, promoting membrane fusion or pore formation, thereby facilitating the release of the copolymer into the cytoplasm. This synergistic action is a known mechanism for enhancing the cytosolic delivery of various amphiphilic polypeptide systems. mdpi.com The documented biological activities and selective cytotoxicity of ornithine-leucine copolymers in early studies imply a successful transit to the cell interior, enabling interaction with subcellular components. pnas.orgnih.gov

Degradation Pathways and Stability Mechanisms of Poly Orn, Leu Hydrobromide

Chemical Hydrolysis Kinetics and Product Analysis

The chemical hydrolysis of Poly(Orn, Leu) Hydrobromide involves the cleavage of the amide (peptide) bonds linking the ornithine and leucine (B10760876) monomer units. This process is primarily influenced by the presence of water, pH, and temperature. While specific kinetic data for this particular copolymer is not extensively documented in publicly available literature, the degradation behavior can be inferred from studies on related poly(amino acid)s.

The hydrolysis of peptide bonds is a well-understood chemical process. In the context of a polymer chain, the rate of hydrolysis is influenced by the nature of the amino acid side chains. The hydrolysis reaction can be catalyzed by both acids and bases.

Product Analysis: The primary products of complete chemical hydrolysis of this compound are the constituent amino acids, ornithine hydrobromide and leucine, along with smaller oligopeptide fragments if the degradation is partial. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be employed to identify and quantify these degradation products. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of amino acids after derivatization unibo.itmdpi.com.

Degradation StageExpected ProductsAnalytical Techniques
Partial HydrolysisOligopeptides of Ornithine and Leucine, Ornithine, LeucineHPLC, Gel Permeation Chromatography (GPC), Mass Spectrometry
Complete HydrolysisOrnithine Hydrobromide, LeucineAmino Acid Analysis, HPLC, GC-MS

Enzymatic Degradation by Proteases and Other Enzymes (In Vitro Studies)

The enzymatic degradation of this compound is a key aspect of its biocompatibility and biodegradability. This process is mediated by proteases, which are enzymes that catalyze the breakdown of proteins and polypeptides. The susceptibility of the copolymer to enzymatic degradation is dependent on the specific enzymes present, the amino acid sequence, and the polymer's conformation.

Studies on hydrogels made from copolymers of lysine (B10760008) and ornithine have shown that the introduction of ornithine, an unnatural amino acid, can influence the rate of enzymatic degradation nih.gov. While trypsin was found to degrade poly(lysine) and copoly(lysine-ornithine) hydrogels, it did not degrade hydrogels made of pure poly(ornithine) nih.gov. However, a broader specificity protease from Aspergillus oryzae was capable of degrading all of these polymers nih.gov. This suggests that the choice of enzyme is critical for the degradation of ornithine-containing polypeptides.

Factors Influencing Enzymatic Degradation Rate

Several factors can influence the rate at which this compound is degraded by enzymes:

Enzyme Concentration: Higher concentrations of the appropriate protease will generally lead to a faster degradation rate, following Michaelis-Menten kinetics scispace.com.

Copolymer Composition: The ratio of ornithine to leucine can significantly impact the degradation rate. An increase in the ornithine content in copoly(lysine-ornithine) hydrogels was found to decrease the degradation rate by both trypsin and Aspergillus protease nih.gov. This suggests that ornithine residues may confer some resistance to enzymatic attack.

Polymer Conformation: The secondary structure (e.g., alpha-helix, random coil) of the polypeptide can affect the accessibility of the peptide bonds to the active sites of enzymes.

pH and Temperature: Enzymatic activity is highly dependent on pH and temperature, with each enzyme having an optimal range for its function.

FactorInfluence on Degradation RateExample/Rationale
Enzyme SpecificityHighTrypsin does not cleave at Orn or Leu residues, while chymotrypsin may cleave at Leu. nih.govesf.edu
Ornithine ContentDecreases rateHigher ornithine content in copolymers leads to slower degradation. nih.gov
Leucine ContentPotentially increases rate with specific enzymesProvides cleavage sites for enzymes like chymotrypsin. esf.edu
pHHighEnzymes have optimal pH ranges for activity.
TemperatureHighEnzymatic reactions are temperature-dependent.

Environmental Stability under Varied Conditions (e.g., pH, Temperature, Light)

The environmental stability of this compound is crucial for its storage and application. The primary factors affecting its stability are pH, temperature, and exposure to light.

pH: The stability of the peptide bonds in the copolymer is pH-dependent. In general, peptide bonds are more susceptible to hydrolysis under strongly acidic or alkaline conditions. Studies on other polymers have shown that degradation is more rapid in alkaline conditions nih.gov. For example, the degradation of polylactic acid fibers was observed to be faster at pH 10 compared to neutral or acidic pH nih.gov.

Temperature: Elevated temperatures can accelerate the rate of chemical hydrolysis of the peptide bonds, leading to a decrease in the polymer's molecular weight and a loss of its material properties. Thermal degradation of amino acids themselves occurs at temperatures between 185 and 280 °C mdpi.com.

Light: Exposure to ultraviolet (UV) radiation can induce photodegradation in polymers. The primary targets for photodegradation in proteins and polypeptides are aromatic amino acids and cysteine cuanschutz.edu. While ornithine and leucine are not aromatic, the absorption of UV light can lead to the formation of reactive oxygen species, which can then attack the polymer backbone, leading to chain scission cuanschutz.edunih.gov. The photodegradation of polyesters is known to occur via cleavage of the ester bonds, and a similar mechanism could be anticipated for the amide bonds in polypeptides researchgate.net.

Controlled Degradation for Tunable Material Behavior

The ability to control the degradation rate of this compound is highly desirable for creating materials with tunable properties and predictable lifespans. This can be achieved by modulating the factors that influence its degradation.

Copolymer Composition: As previously discussed, the ratio of ornithine to leucine can be adjusted to control the rate of enzymatic degradation nih.gov. Increasing the ornithine content can enhance the polymer's resistance to certain proteases, thereby prolonging its functional life. Conversely, increasing the leucine content may introduce more cleavage sites for enzymes like chymotrypsin, potentially accelerating degradation.

Cross-linking: Introducing cross-links between the polymer chains can create a hydrogel network. The density of these cross-links can be varied to control the swelling behavior and the rate of degradation.

Incorporation of Specific Cleavage Sites: By strategically incorporating specific amino acid sequences into the polymer backbone, it is possible to design materials that degrade in response to specific enzymes. This approach allows for triggered degradation in a targeted biological environment.

Intramolecular Cyclization: Inspired by the spontaneous cyclization of ornithine in peptides, it has been shown that polyesters containing ornithine side chains can degrade rapidly through intramolecular cyclization upon deprotection researchgate.net. This mechanism offers a pathway for designing self-immolative polymers where the degradation can be triggered by a specific stimulus.

By carefully designing the molecular architecture of this compound, it is possible to create a new generation of smart biomaterials with precisely controlled degradation profiles for a range of applications.

Chemical Modification and Functionalization Strategies for Poly Orn, Leu Hydrobromide

Post-Polymerization Functionalization via Side Chain Chemistry

Post-polymerization modification is a powerful strategy that allows for the introduction of a wide range of functional groups onto a pre-existing polymer backbone. acs.org For Poly(Orn, Leu) Hydrobromide, the primary amine on the side chain of the ornithine residue serves as a reactive handle for a variety of chemical transformations. This approach is advantageous as it allows for the synthesis of a library of functionalized polymers from a single parent copolymer. rsc.org

The ability to track and quantify the copolymer in biological systems is crucial for understanding its biodistribution, mechanism of action, and degradation. This can be achieved by conjugating reporter probes, such as fluorophores and stable isotopes, to the ornithine side chains.

Fluorophore Labeling: Fluorescent labeling enables the visualization of the copolymer in vitro and in vivo. A common strategy involves the reaction of the primary amine of the ornithine side chain with amine-reactive fluorescent dyes.

N-Hydroxysuccinimide (NHS) Esters: NHS esters of popular fluorophores like fluorescein isothiocyanate (FITC) and rhodamine can readily react with the primary amine of ornithine under mild basic conditions to form a stable amide bond.

Dibromobimane: This reagent can be used to cross-link two primary amines, such as those on adjacent ornithine residues, to generate a fluorescent derivative. nih.govnih.gov This approach can also provide information about the proximity of ornithine side chains.

The selection of the fluorophore depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability.

Isotope Labeling: The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), provides a non-radioactive method for tracing the copolymer and its metabolic fate. chempep.com Stable isotope-labeled amino acids, including L-leucine and L-ornithine, can be incorporated during the synthesis of the copolymer. isotope.com Alternatively, post-polymerization modification can be employed to introduce isotopically labeled tags. This is particularly useful for quantitative mass spectrometry-based studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to accurately quantify the copolymer or its interaction partners. researchgate.net

Reporter Probe TypeLabeling StrategyTypical Reagents/PrecursorsAnalytical Application
Fluorophore Amine-reactive couplingFluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate (RITC), N-Hydroxysuccinimide (NHS) esters of various dyesFluorescence microscopy, Flow cytometry, In vivo imaging
Stable Isotope Incorporation during synthesis¹³C₆-L-Leucine, ¹⁵N₂-L-OrnithineMass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy
Stable Isotope Post-polymerization taggingIsotope-coded affinity tags (ICAT)Quantitative proteomics

Crosslinking Methodologies for Enhanced Mechanical Properties or Stability

The mechanical properties and stability of this compound-based materials, such as hydrogels, can be significantly improved through crosslinking. Crosslinking creates a three-dimensional network, enhancing stiffness, toughness, and resistance to degradation. nih.gov

Various crosslinking strategies can be employed, targeting the functional groups within the copolymer:

Glutaraldehyde Crosslinking: Glutaraldehyde is a common homobifunctional crosslinker that reacts with the primary amines of the ornithine side chains to form imine bonds. This method is effective in creating robust hydrogels, and the degree of crosslinking can be controlled by adjusting the concentration of glutaraldehyde and reaction conditions. mdpi.com

Genipin Crosslinking: As a naturally derived crosslinking agent, genipin is considered to be less cytotoxic than glutaraldehyde. nih.gov It reacts with the primary amines of ornithine to form blue-colored, crosslinked networks.

Enzymatic Crosslinking: Transglutaminases are enzymes that can catalyze the formation of isopeptide bonds between the primary amine of an ornithine (or lysine) residue and the γ-carboxamide group of a glutamine residue. This method offers high specificity and biocompatibility.

Photocrosslinking: By incorporating photosensitive groups into the copolymer, either during or after polymerization, crosslinking can be initiated by exposure to light. This allows for spatial and temporal control over the crosslinking process. For instance, methacrylated derivatives of the copolymer can be synthesized and subsequently crosslinked via photopolymerization. acs.org

The choice of crosslinking method will depend on the desired mechanical properties, the intended application, and the required biocompatibility of the final material. The table below summarizes some common crosslinking agents and their targeted functional groups.

Crosslinking AgentTargeted Functional GroupType of LinkageKey Features
Glutaraldehyde Primary amines (Ornithine)Imine bondEfficient, widely used, potential cytotoxicity
Genipin Primary amines (Ornithine)Heterocyclic linkageNatural origin, lower cytotoxicity
Carbodiimides (e.g., EDC) Carboxyl and amine groupsAmide bondZero-length crosslinker, requires activation
Transglutaminase Primary amines (Ornithine) and Amides (Glutamine)Isopeptide bondEnzymatic, high specificity, biocompatible

Grafting Approaches for Surface Modification

Surface modification of materials with this compound can impart desirable biological properties, such as enhanced cell adhesion and biocompatibility. Grafting techniques are employed to covalently attach the copolymer to a material surface. sigmaaldrich.com

There are two primary grafting strategies:

"Grafting to": In this approach, pre-synthesized this compound chains are reacted with a functionalized surface. This method allows for good characterization of the polymer before grafting, but the grafting density can be limited by steric hindrance. The primary amines of the ornithine residues or the terminal ends of the polymer can be used for attachment. nih.gov

"Grafting from": This technique involves initiating the polymerization of the ornithine and leucine (B10760876) N-carboxyanhydrides (NCAs) directly from an initiator-functionalized surface. This method can achieve higher grafting densities and more uniform polymer brushes.

The choice of substrate material will dictate the specific surface activation and coupling chemistry required. For example, surfaces containing hydroxyl or amine groups can be activated to react with the copolymer. Polydopamine coatings are also utilized as a versatile platform for the subsequent grafting of polymers. nih.gov

Grafting this compound onto surfaces can be used to:

Improve the biocompatibility of medical implants.

Create surfaces that promote specific cell adhesion and proliferation.

Develop biosensors by immobilizing the copolymer on a transducer surface.

The table below outlines the two main grafting approaches.

Grafting ApproachDescriptionAdvantagesDisadvantages
"Grafting to" Pre-formed polymer chains are attached to a surface.Well-characterized polymer; simple procedure.Lower grafting density due to steric hindrance.
"Grafting from" Polymerization is initiated from the surface.High grafting density; uniform polymer layer.Polymer characterization is more complex.

Advanced Methodologies and Emerging Techniques in Poly Orn, Leu Hydrobromide Research

Microfluidics for Controlled Polymerization and Self-Assembly

Microfluidics has emerged as a powerful tool for the synthesis and processing of polymeric materials, offering superior control over reaction conditions compared to traditional bulk methods. In the context of Poly(Orn, Leu) Hydrobromide, microfluidic reactors provide a platform for precisely manipulating polymerization kinetics and, consequently, the molecular weight, composition, and architecture of the resulting copolymers. The high surface-area-to-volume ratio inherent in microfluidic channels allows for rapid and efficient heat and mass transfer, leading to more uniform and well-defined polymers.

The controlled mixing of monomer solutions and initiators within microfluidic devices enables the synthesis of this compound with narrow molecular weight distributions. Different microreactor designs, such as T-junctions, co-flow, and droplet-based systems, can be employed to achieve specific polymerization outcomes. For instance, droplet-based microfluidics can be utilized to perform high-throughput synthesis of a library of copolymers with varying Ornithine to Leucine (B10760876) ratios, facilitating the rapid screening of materials with desired properties.

Furthermore, microfluidic platforms are exceptionally well-suited for studying and controlling the self-assembly of amphiphilic block copolymers of this compound. By precisely controlling the solvent exchange process, microfluidic devices can direct the formation of various nanostructures, such as micelles, vesicles, and nanofibers, with a high degree of uniformity. The ability to manipulate flow rates and concentration gradients in real-time allows for the investigation of the kinetic pathways of self-assembly, providing valuable insights into the formation of these complex structures.

Table 1: Comparison of Bulk and Microfluidic Polymerization Techniques for this compound Synthesis

FeatureBulk PolymerizationMicrofluidic Polymerization
Control over Reaction Conditions LimitedHigh
Heat and Mass Transfer InefficientEfficient
Polymer Polydispersity BroadNarrow
Reproducibility ModerateHigh
Reagent Consumption HighLow
High-Throughput Capability LowHigh

Single-Molecule Techniques for Probing Polymer Dynamics

To comprehend the behavior of this compound at the most fundamental level, researchers are increasingly turning to single-molecule techniques. These methods allow for the direct observation and manipulation of individual polymer chains, providing insights that are often obscured by ensemble-averaging in bulk measurements.

Single-Molecule Förster Resonance Energy Transfer (smFRET) can be employed to probe the conformational dynamics of single this compound chains. By labeling the polymer ends with a donor and an acceptor fluorophore, the intramolecular distance can be monitored as a function of time. This allows for the characterization of chain flexibility, folding-unfolding transitions, and the influence of environmental factors such as pH and temperature on the polymer's conformation.

Atomic Force Microscopy (AFM) offers a powerful means to visualize and mechanically manipulate individual this compound molecules. High-resolution imaging can reveal the contour length and persistence length of the polymer chains adsorbed on a surface. Furthermore, single-molecule force spectroscopy, a technique where one end of the polymer is attached to a substrate and the other is pulled by the AFM tip, can provide detailed information about the mechanical properties of the copolymer, such as its elasticity and the forces required to induce conformational changes.

Optical tweezers provide another avenue for manipulating single polymer chains with high precision. By trapping beads attached to the ends of a this compound molecule in focused laser beams, the polymer can be stretched and its response to applied forces can be measured with high temporal and spatial resolution. This technique is particularly useful for studying the kinetics of polymer folding and unfolding under force, providing insights into the energy landscape of these processes.

High-Throughput Screening for Structure-Property Relationship Discovery

The vast parameter space associated with the synthesis of this compound, including monomer ratio, molecular weight, and block architecture, necessitates efficient methods for exploring the resulting structure-property relationships. High-throughput screening (HTS) platforms, which enable the rapid synthesis and characterization of large libraries of polymers, are instrumental in this endeavor.

Combinatorial synthesis approaches, often integrated with robotic liquid handling systems, can be used to generate a diverse library of this compound copolymers in a parallel fashion. For example, by varying the feed ratio of the N-carboxyanhydrides (NCAs) of ornithine and leucine, a wide range of random and block copolymers can be produced.

Once the polymer library is synthesized, HTS techniques are employed to screen for specific properties of interest. The choice of screening assay depends on the intended application of the material. For instance, if the copolymer is being investigated for drug delivery applications, HTS assays could be designed to assess properties such as drug loading capacity, encapsulation efficiency, and release kinetics. Similarly, for applications in gene delivery, assays could screen for the ability of the copolymers to condense DNA or siRNA and their transfection efficiency.

The large datasets generated from HTS are then analyzed using statistical and machine learning algorithms to establish quantitative structure-property relationships (QSPRs). These models can identify the key molecular parameters that govern a particular property, enabling the rational design of new this compound copolymers with optimized performance.

Table 2: Exemplary High-Throughput Screening Assays for this compound

Property of InterestHigh-Throughput Screening Assay
Drug Encapsulation Efficiency Fluorescence-based assays using model drugs
Biocompatibility Cell viability assays (e.g., MTT, AlamarBlue)
DNA Condensation Ethidium bromide exclusion assay
Antimicrobial Activity Minimum inhibitory concentration (MIC) assays

Advanced Rheological and Microrheological Characterization

The macroscopic properties and performance of materials derived from this compound, such as hydrogels and concentrated solutions, are critically dependent on their rheological behavior. Advanced rheological and microrheological techniques provide a comprehensive understanding of the viscoelastic properties of these materials over a wide range of length and time scales.

Oscillatory rheometry is a powerful technique for characterizing the bulk viscoelastic properties of this compound solutions and gels. By applying a small-amplitude oscillatory shear strain and measuring the resulting stress, the storage modulus (G') and loss modulus (G'') can be determined as a function of frequency and temperature. These parameters provide quantitative information about the material's elasticity, viscosity, and gelation behavior. For instance, the crossover point of G' and G'' can be used to identify the sol-gel transition temperature and concentration.

Microrheology , on the other hand, probes the local mechanical properties of a material by tracking the motion of embedded tracer particles. In passive microrheology , the Brownian motion of the particles is monitored, and the generalized Stokes-Einstein relation is used to extract the viscoelastic moduli of the surrounding medium. This technique is particularly advantageous for soft and fragile materials, as it is non-invasive and requires only small sample volumes. In active microrheology , an external force (e.g., from optical or magnetic tweezers) is applied to the tracer particles, and their resulting displacement is measured to determine the material's response.

Microrheology can provide valuable information on the homogeneity and microstructure of this compound hydrogels. By analyzing the trajectories of multiple tracer particles, spatial variations in the local viscoelastic properties can be mapped, revealing the presence of any network inhomogeneities.

Table 3: Comparison of Advanced Rheological Techniques for this compound Characterization

TechniquePrincipleInformation ObtainedAdvantages
Oscillatory Rheometry Measures the bulk response to an applied oscillatory shear strain.Storage modulus (G'), loss modulus (G''), complex viscosity, gel point.Provides quantitative bulk viscoelastic properties.
Passive Microrheology Tracks the Brownian motion of embedded tracer particles.Local viscoelastic moduli, network homogeneity.Non-invasive, requires small sample volumes, suitable for soft materials.
Active Microrheology Measures the displacement of tracer particles in response to an applied force.Local and non-linear viscoelastic properties.Allows for controlled probing of specific locations within the material.

Future Research Directions and Unanswered Questions for Poly Orn, Leu Hydrobromide

Exploration of Novel Architectures and Compositions for Fundamental Studies

The precise arrangement and ratio of ornithine and leucine (B10760876) monomers in Poly(Orn, Leu) Hydrobromide are critical determinants of its physicochemical properties and subsequent biological interactions. While random copolymers have been the subject of some studies nih.gov, the exploration of more defined molecular architectures represents a significant and largely untapped area of research. Future investigations should systematically pursue the synthesis and characterization of novel architectures to establish clear structure-property relationships.

Modern polypeptide synthesis techniques, such as the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), offer the tools to create a diverse array of polymer architectures with high precision. acs.orgnih.gov This opens the door to designing and producing this compound with varied structural motifs.

Key unanswered questions include:

How do different architectures—such as block copolymers (diblock, triblock), alternating copolymers, and gradient copolymers—of this compound influence its self-assembly in aqueous environments? illinois.edu

What is the impact of monomer sequencing on the stability and morphology of the resulting nanostructures (e.g., micelles, vesicles)?

Can the introduction of a third amino acid component create terpolymers with tunable properties for specific applications?

A systematic exploration of these architectural variations will be crucial for unlocking the full potential of this copolypeptide.

Table 1: Potential Architectures for Future this compound Research

Architecture Description Potential Research Focus
Diblock Copolymer A linear copolymer with two distinct blocks, one of poly(ornithine) and one of poly(leucine). Investigation of self-assembly into micelles or vesicles, driven by the amphiphilicity of the blocks.
Triblock Copolymer A linear copolymer with three distinct blocks, e.g., Poly(Orn)-Poly(Leu)-Poly(Orn). Study of hydrogel formation and stimuli-responsive behavior.
Alternating Copolymer A copolymer where ornithine and leucine monomers are arranged in a regular alternating sequence. cityu.edu.hk Elucidation of how a defined sequence impacts secondary structure and biological activity.
Random Copolymer A copolymer with a random distribution of ornithine and leucine monomers. nih.gov Further characterization of how varying the Orn:Leu ratio affects overall properties and cell interactions.
Graft Copolymer A copolymer with a backbone of one monomer (e.g., poly(ornithine)) and side chains of the other (poly(leucine)). Exploration of unique solution behaviors and potential for creating novel materials.

Deeper Understanding of Complex Biological System Interactions (at a molecular and cellular level)

The cationic nature of the ornithine residues in this compound suggests a strong potential for interaction with negatively charged biological membranes, a characteristic feature of many cationic polymers used in biomedical applications. acs.orgnih.gov Early studies have shown that ornithine-leucine copolymers can cause agglutination of both normal and transformed cells. nih.gov However, a detailed, mechanistic understanding of these interactions at the molecular and cellular levels is still lacking.

Future research must move beyond simple observation to a quantitative and mechanistic analysis of how this copolypeptide interacts with various cell types. This includes identifying the specific cellular uptake pathways and understanding the molecular-level events that govern these processes.

Key areas for future investigation include:

Elucidation of Uptake Mechanisms: It is hypothesized that, like other cationic polypeptides, this compound may be internalized by cells via endocytic pathways. acs.org Studies on similar polylysine-based polypeptides suggest that macropinocytosis and caveolae/lipid raft-mediated endocytosis are likely involved. acs.orgacs.org Research is needed to confirm these pathways for this compound and to determine if direct membrane translocation occurs, particularly at higher concentrations. albany.edu

Influence of Hydrophobicity and Charge: The leucine residues contribute hydrophobicity to the polymer, which, in conjunction with the cationic charge from ornithine, is expected to significantly influence the efficacy of cellular internalization. acs.orgnih.gov The interplay between these two factors needs to be systematically studied to optimize the polymer's design for specific biological applications.

Interaction with Membrane Models: Biophysical studies using model lipid bilayers can provide fundamental insights into how the polymer affects membrane integrity and fluidity. nih.gov

Table 2: Potential Cellular Uptake Mechanisms for Investigation

Uptake Mechanism Description Key Research Question
Macropinocytosis A form of endocytosis involving the non-specific uptake of extracellular fluid and solutes in large vesicles. Is this a primary pathway for this compound internalization, and how is it affected by polymer concentration and cell type? acs.org
Caveolae/Lipid Raft-Mediated Endocytosis Internalization via small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. Does the polymer co-localize with caveolin, a key protein marker for this pathway? acs.org
Clathrin-Mediated Endocytosis Receptor-mediated endocytosis that proceeds from clathrin-coated pits. To what extent does this pathway contribute to the uptake of the polymer? albany.edu
Direct Translocation The energy-independent passage of the polymer directly across the cell membrane. Does this mechanism occur, and under what conditions (e.g., high polymer concentration)? albany.edu

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Polymer Scaffolds)

The fabrication of three-dimensional scaffolds for tissue engineering and regenerative medicine is a rapidly advancing field. nih.gov Polypeptide-based hydrogels are attractive candidates for these applications due to their biocompatibility and similarity to the native extracellular matrix. cellgs.commanchester.ac.uk The integration of this compound into advanced manufacturing processes like 3D printing, however, remains an unexplored but highly promising research avenue.

A significant challenge in 3D bioprinting is the development of suitable "bioinks" that possess the right combination of printability, structural integrity, and cytocompatibility. cellgs.commanchester.ac.uk Future research should focus on formulating this compound-based hydrogels that meet these demanding criteria.

Key research objectives in this area are:

Development of Printable Hydrogel Formulations: The viscosity and gelation kinetics of this compound solutions need to be optimized for 3D printing. acs.org One promising strategy is the creation of composite microgel pastes, where cross-linked polypeptide microparticles are incorporated into a carrier polymer solution to enhance printability. acs.orgrheolution.com

Biocompatibility and Cell Viability in 3D Constructs: It is essential to demonstrate that encapsulated cells remain viable and functional within the 3D-printed this compound scaffolds over time. cellgs.com

Tunable Mechanical Properties: The mechanical properties of the printed scaffolds must be tunable to match those of the target tissues. This could be achieved by varying the copolymer composition, cross-linking density, or by blending with other polymers like poly(ethylene glycol) (PEG) or chitosan. nih.govrheolution.com

Development of Robust Predictive Models for Polymer Behavior in Diverse Environments

The experimental exploration of all possible architectures and compositions of this compound is impractical due to the vastness of the chemical space. acs.org Computational modeling and machine learning offer powerful tools to accelerate the discovery and design of new polymeric materials by predicting their properties and behaviors. nih.govosti.gov The development of robust predictive models specifically for this compound is a critical future research direction.

These models can guide experimental work by identifying promising candidate structures and reducing the need for extensive trial-and-error synthesis and characterization. pnas.orgnih.gov

Future research in this domain should focus on:

Molecular Dynamics (MD) Simulations: Coarse-grained and all-atom MD simulations can provide insights into the self-assembly mechanisms of the copolypeptide in different solvent conditions. aip.orgacs.orgscispace.com Such simulations can help understand the driving forces behind the formation of specific nanostructures. acs.org

Machine Learning for Property Prediction: Machine learning algorithms, such as graph neural networks and random forests, can be trained on existing experimental and simulation data to predict the properties of new this compound variants. acs.orgrsc.orgarxiv.org Key properties to predict include hydrogel formation propensity, aggregation behavior, and even biological activity. researchgate.net

Integrated Computational-Experimental Workflows: The most effective approach will involve a "human-in-the-loop" strategy, where machine learning models suggest new polymer compositions, which are then synthesized and tested experimentally. researchgate.net The new data is then used to retrain and improve the model in an iterative cycle.

Table 3: Computational and Machine Learning Approaches for Future Research

Technique Application to this compound Potential Outcome
Molecular Dynamics (MD) Simulations Simulating the self-assembly of different copolymer architectures in aqueous solution. acs.orgscispace.com Understanding the thermodynamic and kinetic factors that govern the formation of micelles, vesicles, or fibers. aip.org
Gaussian Process Regression (GPR) Modeling the relationship between monomer composition and resulting material properties like mechanical strength or swelling ratio. nih.gov Efficiently predicting properties for untested compositions, guiding experimental design.
Graph Neural Networks (GNNs) Learning from the graph representation of the polymer to predict properties based on chain architecture and monomer stoichiometry. rsc.org Superior accuracy in predicting properties for complex copolymer architectures.
Support Vector Machines (SVM) Classifying peptide sequences based on their likelihood to form hydrogels under specific conditions. rsc.org Rapidly screening large virtual libraries of this compound sequences to identify promising hydrogelators.

Q & A

Q. What strategies enhance the reproducibility of in vitro cytotoxicity studies?

  • Methodological Answer :
  • Standardize Cell Lines : Use low-passage-number cells and validate via STR profiling.
  • Control Polymer Purity : Pre-treat polymer with Chelex resin to remove trace metals.
  • Data Normalization : Express viability relative to internal controls (e.g., poly-D-lysine) and report ± SEM from triplicate experiments .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting reports on this compound’s hemocompatibility?

  • Methodological Answer : Discrepancies may stem from differences in polymer charge density (ORN content) or test protocols.
  • Surface Charge Analysis : Measure zeta potential at physiological pH.
  • Hemolysis Assay : Use fresh human blood (avoid anticoagulants like heparin) and normalize to positive/negative controls.
  • Statistical Meta-Analysis : Pool data from multiple studies, applying random-effects models to account for heterogeneity .

Q. What computational tools predict this compound’s interaction with biological membranes?

  • Methodological Answer :
  • MD Simulations : Use GROMACS with Martini force fields to model polymer-lipid bilayer interactions.
  • Free Energy Calculations : Compute binding affinities using MM-PBSA.
  • Validate Experimentally : Compare predictions with SPR (surface plasmon resonance) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.